3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Antibacterial Minimum Inhibitory Concentration (MIC) Staphylococcus aureus

This compound is indispensable for medicinal chemists building focused libraries of oxadiazoles and triazoles from a privileged pharmacophore. Its distinct 3-methyl and 2-carbohydrazide substitution is essential for SAR consistency—substituting isomers invalidates protocols. Purchase with confidence knowing 99% purity batches with reference NMR spectra are available for immediate identity confirmation.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 169058-47-3
Cat. No. B061808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
CAS169058-47-3
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CC=CC=C2N1)C(=O)NN
InChIInChI=1S/C10H11N3OS/c1-6-9(10(14)13-11)15-8-5-3-2-4-7(8)12-6/h2-5,12H,11H2,1H3,(H,13,14)
InChIKeyVRJBHUOXEDABKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide (CAS 169058-47-3): A Versatile Scaffold for Antimicrobial and Anticancer Drug Discovery


3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide (CAS 169058-47-3) is a synthetically accessible heterocyclic compound with a molecular weight of 221.28 g/mol [1]. It serves as a critical intermediate for generating diverse libraries of bioactive molecules, particularly oxadiazoles, thiadiazoles, and triazoles, by leveraging the reactivity of its carbohydrazide moiety [2]. The core 1,4-benzothiazine scaffold is a privileged pharmacophore, and the compound's specific substitution pattern—a methyl group at the 3-position and a carbohydrazide at the 2-position—provides a distinct chemical handle for structure-activity relationship (SAR) exploration and derivatization in medicinal chemistry [3].

Why 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide Cannot Be Simply Replaced by Other Benzothiazine Analogs in Your Research


The biological activity and synthetic utility of 1,4-benzothiazine derivatives are exquisitely sensitive to even minor changes in substitution patterns [1]. While the benzothiazine core confers a baseline activity profile, the presence of the 3-methyl group and the 2-carbohydrazide moiety in this compound are key determinants of its downstream applications. Studies on related 1,2-benzothiazine systems have demonstrated that modifications altering lipophilicity, such as N-methylation, can significantly enhance antibacterial potency [2]. Furthermore, the specific regioisomerism (1,4-benzothiazine vs. 1,2-benzothiazine) dictates the three-dimensional structure and electronic distribution, thereby directly impacting receptor binding and enzyme inhibition [3]. Therefore, substituting this compound with an unsubstituted benzothiazine or a different regioisomer will likely invalidate established synthetic protocols and compromise the biological outcomes of SAR studies [1].

Quantitative Evidence: Benchmarking 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide Performance Against Key Comparators


Antibacterial Activity: MIC Values Against S. aureus vs. Related Benzothiazines

3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide demonstrates measurable in vitro antibacterial activity. A reported MIC value against S. aureus is 31.25 µg/mL . This provides a benchmark for comparing its activity to other benzothiazine derivatives. For example, in a separate study on 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, the most active compounds exhibited MIC values ranging from 1.5 to >100 µg/mL against various bacterial strains, highlighting the influence of the specific benzothiazine core and substitution pattern on potency [1].

Antibacterial Minimum Inhibitory Concentration (MIC) Staphylococcus aureus

Synthetic Versatility: A Preferred Intermediate for High-Yielding Heterocyclic Synthesis

The 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is not merely an end-product but a strategic intermediate for constructing more complex bioactive molecules. Its carbohydrazide group undergoes efficient cyclization reactions to yield 1,3,4-oxadiazole derivatives in high yields [1]. This contrasts with the starting ester (2-carboethoxy-3-methyl-7-substituted-1,4-benzothiazine), which requires additional synthetic steps to achieve the same diversity of derivatives. The transformation from the carbohydrazide to oxadiazoles and thiadiazoles is a key value proposition for this compound [2].

Synthetic Intermediate Heterocyclic Chemistry Oxadiazole

Commercial Purity: Reliable High Purity for Reproducible Research

For scientific reproducibility, the purity of a research compound is paramount. Commercially available 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is offered with a verified high analytical purity of 99% . This level of purity minimizes the risk of off-target effects or unexpected reactivity stemming from unknown impurities, which is a common concern with less rigorously characterized analogs from non-specialist vendors. In contrast, many closely related benzothiazine derivatives are only available at lower purities (e.g., 95%+) , potentially introducing variability into biological assays and synthetic procedures.

Purity Quality Control Procurement

Structural Confirmation: Verified by NMR for Unambiguous Identity

The identity of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide has been confirmed by 1H NMR spectroscopy, with the spectral data available in public databases for unambiguous verification [1]. This provides a higher level of confidence in compound identity compared to less-characterized analogs that may lack such reference data. In the context of procurement, access to verified spectral data is a critical differentiator, as it allows for immediate in-house confirmation of the correct structure upon receipt, mitigating the risk of costly experimental errors due to misidentified or mislabeled chemicals.

NMR Spectroscopy Quality Control Structural Confirmation

Defined Application Scenarios for 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization in Antibacterial Drug Discovery

Medicinal chemists can use 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide as a starting scaffold for SAR studies aimed at improving antibacterial potency. Its baseline MIC of 31.25 µg/mL against S. aureus provides a quantifiable starting point . The compound's known reactivity profile allows for systematic derivatization at the 2-carbohydrazide position to generate libraries of oxadiazole and thiadiazole analogs, which can then be screened to identify derivatives with improved MIC values against Gram-positive pathogens [1].

Synthesis of Diverse Heterocyclic Libraries for Biological Screening

This compound is an ideal substrate for generating focused libraries of heterocyclic compounds. Its 2-carbohydrazide group is a versatile handle for rapid cyclization reactions to yield 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged structures in medicinal chemistry . These reactions are known to proceed in high yields, making this a reliable and efficient intermediate for producing compound collections for screening against various therapeutic targets [1].

Structural Confirmation and Purity Verification in Quality Control Workflows

Procurement of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide from a vendor providing a 99% purity guarantee and offering access to reference 1H NMR spectra [1] is critical for laboratories with stringent quality control requirements. This allows for immediate, unambiguous confirmation of the compound's identity and purity, ensuring that downstream biological assays and chemical syntheses are conducted with a well-characterized and reproducible reagent.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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